molecular formula C6H9LiO3 B13657991 Lithium 3-(oxetan-3-YL)propanoate

Lithium 3-(oxetan-3-YL)propanoate

Cat. No.: B13657991
M. Wt: 136.1 g/mol
InChI Key: ZPDQATYMTRMANS-UHFFFAOYSA-M
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Description

Lithium 3-(oxetan-3-yl)propanoate is a chemical compound characterized by the presence of a lithium cation and a 3-(oxetan-3-yl)propanoate anion. The oxetane ring, a four-membered cyclic ether, is a notable feature of this compound, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening . The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. Additionally, the lithium salt can be introduced through a reaction with lithium hydroxide or lithium carbonate under controlled conditions .

Industrial Production Methods

Industrial production of lithium 3-(oxetan-3-yl)propanoate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Lithium 3-(oxetan-3-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new carbon-heteroatom bonds, leading to a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of lithium 3-(oxetan-3-yl)propanoate involves its interaction with molecular targets and pathways within biological systems. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes and receptors. These interactions can modulate various biochemical pathways, including those involved in neurotransmission and cellular signaling . The lithium cation also plays a role in stabilizing the compound and enhancing its bioavailability .

Properties

Molecular Formula

C6H9LiO3

Molecular Weight

136.1 g/mol

IUPAC Name

lithium;3-(oxetan-3-yl)propanoate

InChI

InChI=1S/C6H10O3.Li/c7-6(8)2-1-5-3-9-4-5;/h5H,1-4H2,(H,7,8);/q;+1/p-1

InChI Key

ZPDQATYMTRMANS-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1C(CO1)CCC(=O)[O-]

Origin of Product

United States

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